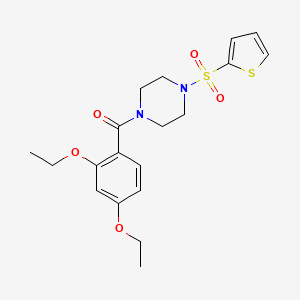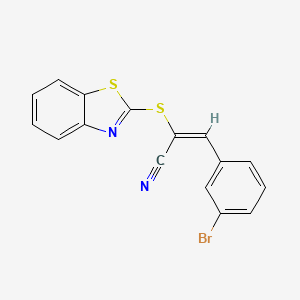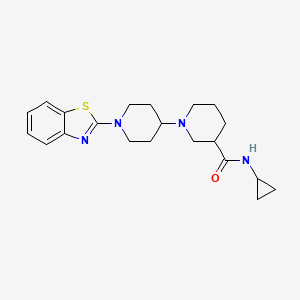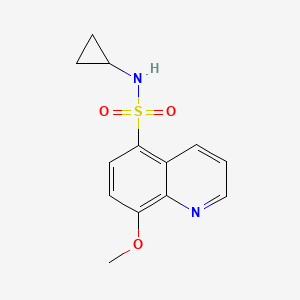
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine, also known as TCS 1102, is a piperazine derivative that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kB and MAPK pathways. This compound 1102 has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound 1102 has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to reduce the release of pro-inflammatory cytokines and inhibit the activity of COX-2. In animal models, this compound 1102 has been found to reduce neuropathic pain and inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
One advantage of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 is its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further research. However, one limitation of this compound 1102 is its complex synthesis method, which requires multiple steps and can be time-consuming.
未来方向
There are several future directions for the research of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, the mechanism of action of this compound 1102 needs to be fully understood to develop more effective therapeutic strategies. Finally, more studies are needed to determine the safety and efficacy of this compound 1102 in clinical trials.
In conclusion, this compound 1102 is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its safety and efficacy in clinical trials.
合成方法
The synthesis of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 involves a multi-step process that includes the reaction of 2,4-diethoxybenzoyl chloride with 2-thiophenesulfonamide, followed by the addition of piperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound 1102.
科学研究应用
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound 1102 has been found to inhibit the growth of various cancer cell lines and induce apoptosis. In neurology, this compound 1102 has been shown to possess analgesic properties and reduce neuropathic pain in animal models. In immunology, this compound 1102 has been found to possess anti-inflammatory properties and reduce the release of pro-inflammatory cytokines.
属性
IUPAC Name |
(2,4-diethoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-25-15-7-8-16(17(14-15)26-4-2)19(22)20-9-11-21(12-10-20)28(23,24)18-6-5-13-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYOKJZMQLSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5265707.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![N-cyclopentyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265724.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5265725.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)
![4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5265735.png)


![6-(2-furyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265760.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5265763.png)
![1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B5265772.png)
![4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5265787.png)

